4-[4-(3,5-Dimethylphenyl)-2-(4-nitrophenyl)-1,3-thiazol-5-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(3,5-Dimethylphenyl)-2-(4-nitrophenyl)-1,3-thiazol-5-yl]pyridine is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. This compound features a unique structure that combines a pyridine ring with a thiazole ring, substituted with dimethylphenyl and nitrophenyl groups, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 4-[4-(3,5-Dimethylphenyl)-2-(4-nitrophenyl)-1,3-thiazol-5-yl]pyridine typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through the cyclization of appropriate precursors, followed by the introduction of the pyridine ring. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
4-[4-(3,5-Dimethylphenyl)-2-(4-nitrophenyl)-1,3-thiazol-5-yl]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and various nucleophiles and electrophiles for substitution reactions
Scientific Research Applications
4-[4-(3,5-Dimethylphenyl)-2-(4-nitrophenyl)-1,3-thiazol-5-yl]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its potential pharmacological properties, it is investigated for its use in developing new therapeutic agents, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research.
Industry: It may be used in the development of new materials with specific properties, such as dyes, polymers, and agrochemicals
Mechanism of Action
The mechanism of action of 4-[4-(3,5-Dimethylphenyl)-2-(4-nitrophenyl)-1,3-thiazol-5-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved. For example, if the compound inhibits an enzyme involved in inflammation, it may exhibit anti-inflammatory properties .
Comparison with Similar Compounds
Similar compounds to 4-[4-(3,5-Dimethylphenyl)-2-(4-nitrophenyl)-1,3-thiazol-5-yl]pyridine include other thiazole derivatives and pyridine-containing compounds. These compounds often share similar biological activities but may differ in their potency, selectivity, and side effect profiles. Some examples of similar compounds are:
Thiazole derivatives: Compounds like sulfathiazole and ritonavir, which also contain the thiazole ring and exhibit antimicrobial and antiviral activities.
Pyridine-containing compounds: Drugs like imatinib and dasatinib, which contain pyridine rings and are used in cancer treatment
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
325769-61-7 |
---|---|
Molecular Formula |
C22H17N3O2S |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
4-(3,5-dimethylphenyl)-2-(4-nitrophenyl)-5-pyridin-4-yl-1,3-thiazole |
InChI |
InChI=1S/C22H17N3O2S/c1-14-11-15(2)13-18(12-14)20-21(16-7-9-23-10-8-16)28-22(24-20)17-3-5-19(6-4-17)25(26)27/h3-13H,1-2H3 |
InChI Key |
MHNKRZBFPYDGRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=C(SC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=NC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.